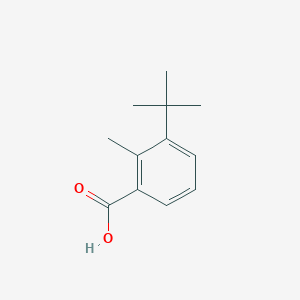

3-Tert-butyl-2-methylbenzoic acid

Übersicht

Beschreibung

3-Tert-butyl-2-methylbenzoic acid: is an organic compound with the molecular formula C12H16O2 It is a derivative of benzoic acid, where the benzene ring is substituted with a tert-butyl group at the third position and a methyl group at the second position

Wirkmechanismus

Target of Action

Benzoic acid, a related compound, is known to have antimicrobial properties . It is often used as a food preservative and can bind to amino acids, leading to their excretion and a decrease in ammonia levels .

Mode of Action

Without specific information on 3-Tert-butyl-2-methylbenzoic acid, it’s difficult to provide an accurate description of its mode of action. Benzoic acid, for example, works by affecting the metabolism of the microorganisms, making the environment unsuitable for their growth .

Biochemical Pathways

Benzoic acid is known to be conjugated to glycine in the liver and excreted as hippuric acid .

Pharmacokinetics

Similar compounds like benzoic acid are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Action Environment

The action, efficacy, and stability of a compound like this compound can be influenced by various environmental factors. These can include pH, temperature, presence of other compounds, and specific characteristics of the biological system where the compound is present .

Biochemische Analyse

Biochemical Properties

It is known that benzoic acid derivatives can participate in various biochemical reactions . They can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation

Cellular Effects

Benzoic acid derivatives can potentially influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that benzoic acid derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Benzoic acid derivatives are known to interact with various enzymes and cofactors

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-2-methylbenzoic acid typically involves the Friedel-Crafts alkylation of toluene derivatives. One common method is the alkylation of 2-methylbenzoic acid with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts alkylation processes, optimized for large-scale synthesis. This includes the use of continuous flow reactors and efficient separation techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Tert-butyl-2-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Electrophilic reagents like bromine (Br2) in the presence of a catalyst.

Major Products:

Oxidation: 3-tert-butyl-2-carboxybenzoic acid.

Reduction: 3-tert-butyl-2-methylbenzyl alcohol.

Substitution: 3-tert-butyl-2-bromomethylbenzoic acid.

Wissenschaftliche Forschungsanwendungen

3-Tert-butyl-2-methylbenzoic acid has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Vergleich Mit ähnlichen Verbindungen

3-tert-Butyl-2-hydroxy-5-methylbenzoic acid: Similar structure but with a hydroxyl group at the fifth position.

2,3-Dimethylbenzoic acid: Lacks the tert-butyl group, affecting its reactivity and applications.

3-tert-Butylbenzoic acid: Lacks the methyl group, influencing its chemical properties.

Uniqueness: 3-Tert-butyl-2-methylbenzoic acid is unique due to the presence of both tert-butyl and methyl groups, which confer distinct steric and electronic effects. These effects influence its reactivity, making it a valuable compound for various chemical transformations and applications.

Biologische Aktivität

3-Tert-butyl-2-methylbenzoic acid (CAS No. 1369926-53-3) is a benzoic acid derivative that has gained interest in various fields, including medicinal chemistry and toxicology. This compound is notable for its potential biological activities, which have been the subject of several studies aimed at understanding its effects on biological systems.

Toxicological Studies

- Acute Toxicity : Research indicates that this compound exhibits significant acute toxicity, with reported oral LD50 values ranging between 550 mg/kg and 800 mg/kg in rat models. Symptoms observed in toxicity studies included hypoactivity, ataxia, and respiratory distress, which are indicative of systemic effects following exposure .

- Reproductive Toxicity : In studies involving male rats, exposure to high doses of the compound resulted in testicular atrophy and hypospermatogenesis, suggesting potential reproductive toxicity. The testes of treated males showed significant weight reduction and histopathological changes compared to control groups .

Enzymatic Interactions

This compound has been investigated for its interactions with various enzymes, indicating potential therapeutic applications. Preliminary studies suggest that it may influence metabolic pathways through enzyme modulation, although specific mechanisms remain to be fully elucidated.

Case Studies and Clinical Observations

Several case studies have highlighted the compound's biological effects:

- Liver and Kidney Function : In repeated-dose studies, significant alterations in liver and kidney weights were noted, alongside histopathological changes such as vacuolation in liver cells and nephritis in kidneys. These findings underscore the compound's potential hepatotoxic and nephrotoxic effects .

- Neurotoxicity : Behavioral anomalies were observed in animal models exposed to high concentrations of this compound, including limb paralysis and convulsions. These results indicate a risk of neurotoxic effects with prolonged exposure .

Summary of Findings

| Study Type | Findings |

|---|---|

| Acute Toxicity | LD50: 550 - 800 mg/kg; symptoms include hypoactivity, ataxia |

| Reproductive Toxicity | Testicular atrophy; reduced spermatogenic cells |

| Liver Function | Hepatic vacuolation; increased liver weights |

| Kidney Function | Nephritis; reduced kidney function |

| Neurotoxicity | Behavioral changes; limb paralysis; convulsions |

Research Implications

The biological activity of this compound presents both therapeutic potential and safety concerns. Its interactions with metabolic enzymes suggest possible applications in drug development, particularly in targeting specific biological pathways. However, the observed toxicological effects necessitate careful evaluation in clinical settings.

Future Directions

Further research is warranted to explore:

- The precise mechanisms of action regarding enzyme interactions.

- Long-term effects on reproductive health and organ function.

- Potential therapeutic applications while addressing safety profiles.

Understanding these aspects will be crucial for harnessing the beneficial properties of this compound while mitigating its risks.

Eigenschaften

IUPAC Name |

3-tert-butyl-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-8-9(11(13)14)6-5-7-10(8)12(2,3)4/h5-7H,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRVPAWLLNTILD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369926-53-3 | |

| Record name | 3-tert-butyl-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.